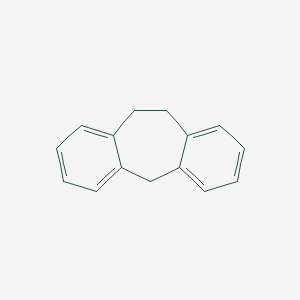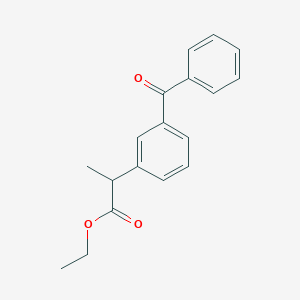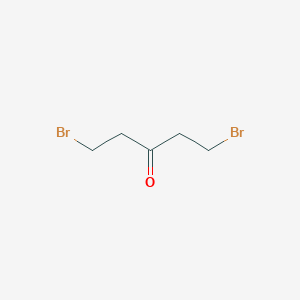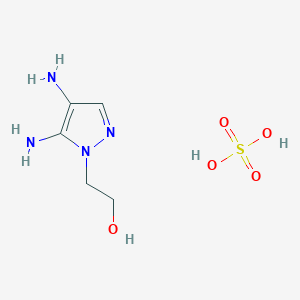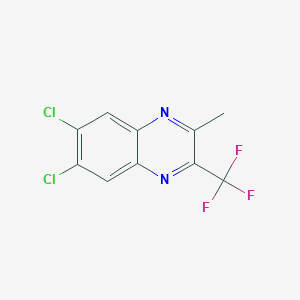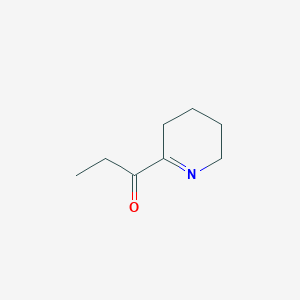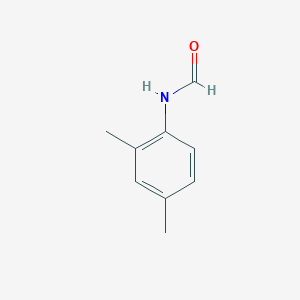
N-(2,4-ジメチルフェニル)ホルムアミド
概要
説明
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
科学的研究の応用
化学ビルディングブロック
“N-(2,4-ジメチルフェニル)ホルムアミド”は、さまざまな化学化合物の合成におけるビルディングブロックとして使用されます . これは、幅広い製品を作成するために使用できる汎用性の高い試薬です。
製薬研究
この化合物は、製薬研究において二次標準および認証済み参照物質として使用されています . つまり、他の物質の分析における品質管理、校正、および検証に使用されます。
アミトラズの不純物
“N-(2,4-ジメチルフェニル)ホルムアミド”は、アミトラズに不純物として含まれていることが知られています 、獣医学で使用される殺虫剤です。その特性を理解することで、アミトラズの純度を向上させることができます。
神経学的研究
神経学的研究では、この化合物はα2-アドレナリン受容体に関連する研究で使用されてきました . これらの受容体は、神経系の機能に重要な役割を果たしています。
分解産物の分析
それはまた、果物中の分解産物として研究されています . これにより、果物における特定の殺虫剤や化学物質の分解と代謝を理解することができます。
合成における原料
“N-(2,4-ジメチルフェニル)ホルムアミド”は、他のさまざまな化合物の合成における原料として役立ちます . これは、多くの化学反応における重要な成分です。
Safety and Hazards
“N-(2,4-Dimethylphenyl)formamide” is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled. It may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is also classified as toxic to aquatic life with long-lasting effects .
作用機序
Target of Action
N-(2,4-Dimethylphenyl)formamide, also known as 2,4-DMF, is a metabolite of the pesticide amitraz . The primary targets of this compound are the family of A G protein-coupled receptors . These receptors play a crucial role in transmitting signals from various stimuli and evoking cellular responses .
Mode of Action
The compound interacts with its targets, the A G protein-coupled receptors, affecting responses to hormones and neurotransmitters . This interaction influences various biological processes, including reproduction, development, locomotion, and feeding .
Biochemical Pathways
Amitraz and its metabolites, including 2,4-DMF, are predicted to interact with diverse receptors of the Tox21-nuclear receptor signaling and stress response pathways . These pathways play a significant role in cellular responses to stress and the regulation of genes involved in developmental and physiological processes .
Pharmacokinetics
In silico ADMEt assays predict that amitraz and its metabolites, including 2,4-DMF, can pass the blood-brain barrier (BBB) and induce toxicity in the central and peripheral nervous systems . .
Result of Action
Given its neurotoxic potential and ability to cross the bbb, it can be inferred that the compound may have significant effects on the nervous system .
特性
IUPAC Name |
N-(2,4-dimethylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFDPSBOUCXJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037697 | |
| Record name | N-(2,4-Dimethylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60397-77-5 | |
| Record name | N-(2,4-Dimethylphenyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60397-77-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-Dimethylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-DIMETHYLPHENYL)FORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X81G373YUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of N-(2,4-Dimethylphenyl)formamide contamination in honey?
A: N-(2,4-Dimethylphenyl)formamide is a breakdown product of the acaricide amitraz. Amitraz is commonly used to control Varroa destructor mites in beehives. Research indicates that the use of amitraz during honey harvest is the main source of N-(2,4-Dimethylphenyl)formamide contamination in honey. [] This contamination likely occurs through direct contact or residues left on the honeycomb.
Q2: How persistent is N-(2,4-Dimethylphenyl)formamide in honey?
A: Studies investigating amitraz degradation in honey have found N-(2,4-Dimethylphenyl)formamide to be the most abundant and persistent degradation product. [] While amitraz itself degrades relatively quickly, N-(2,4-Dimethylphenyl)formamide remains present in the honey for extended periods.
Q3: Why is the presence of N-(2,4-Dimethylphenyl)formamide in honey a concern?
A: N-(2,4-Dimethylphenyl)formamide, along with amitraz and its other metabolites, are known neurotoxicants. [] Their presence in honey raises concerns about potential risks to human health, as honey consumption is a common dietary practice. Additionally, N-(2,4-Dimethylphenyl)formamide concentrations exceeding maximum residue limits (MRLs) have been detected in honey samples, further emphasizing the need for monitoring and regulation. []
Q4: What analytical methods are used to detect and quantify N-(2,4-Dimethylphenyl)formamide in honey?
A: Several analytical techniques have been successfully employed to detect and quantify N-(2,4-Dimethylphenyl)formamide in honey. Gas chromatography coupled with atomic emission and electron impact-chemical ionization mass spectrometry detectors has proven effective in identifying and characterizing N-(2,4-Dimethylphenyl)formamide alongside other amitraz degradation products. [] Additionally, modified QuEChERS methods combined with LC/MS-MS and GC/MS/MS offer a robust approach for the routine screening of a wide range of pesticide residues in honey, including N-(2,4-Dimethylphenyl)formamide. []
Q5: Can N-(2,4-Dimethylphenyl)formamide be detected using sensor technology?
A: Yes, recent research has explored the development of sensitive and selective nanosensors for detecting N-(2,4-Dimethylphenyl)formamide. Specifically, a surface plasmon resonance (SPR) based nanosensor utilizing a molecular imprinting technique has shown promise in detecting coumaphos, another pesticide frequently found in honey alongside N-(2,4-Dimethylphenyl)formamide. [] This approach highlights the potential for applying advanced sensor technologies for rapid and efficient monitoring of N-(2,4-Dimethylphenyl)formamide and other pesticide residues in honey.
Q6: Are there any alternative antimicrobial compounds being explored that could potentially replace or reduce the reliance on amitraz and its derivatives like N-(2,4-Dimethylphenyl)formamide?
A: Yes, research is ongoing to discover novel antimicrobial compounds from natural sources like Actinomycetes, particularly those found in extreme environments. One study identified Streptomyces sp. KN37 from a cold region in Xinjiang, China, which demonstrated potent antimicrobial activity. [] This research led to the isolation of seven bioactive compounds, with 4-(Diethylamino)salicylaldehyde showing promise against Rhizoctonia solani and 4-Nitrosodiphenylamine exhibiting potent activity against Erwinia amylovora. [] Exploring such alternative antimicrobial compounds could pave the way for reducing dependence on amitraz and minimizing the risk of N-(2,4-Dimethylphenyl)formamide contamination in honey.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)


